molecular formula C18H18N2O3 B214901 N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B214901
M. Wt: 310.3 g/mol
InChI Key: VERYUBMGOYROMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific studies and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been found to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been found to inhibit the growth of cancer cells and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments include its relatively low cost and its availability. The compound is also relatively stable and can be stored for extended periods of time. However, the limitations of using the compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One potential direction is the development of more potent and selective analogs of the compound for use in the treatment of various diseases. Another potential direction is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-methoxyphenyl-1,3-dioxo-2-propenyl acetate. This intermediate is then reacted with phenylhydrazine to form 3-methoxyphenylhydrazine. The final step involves the reaction of 3-methoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,19,22)

InChI Key

VERYUBMGOYROMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.